molecular formula C20H21NO4S B607804 1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone

1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone

Cat. No. B607804
M. Wt: 371.5 g/mol
InChI Key: KHWCPNJRJCNVRI-UHFFFAOYSA-N
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Description

GSK2801 is a selective chemical probe that inhibits the bromodomains of BAZ2A and BAZ2B proteins. Bromodomains are acetyl-lysine specific protein interaction domains that play a crucial role in regulating gene transcription. GSK2801 has shown promise in preclinical studies, particularly in cancer research, due to its ability to modulate gene expression by inhibiting these bromodomains .

Mechanism of Action

GSK2801 exerts its effects by competitively inhibiting the bromodomains of BAZ2A and BAZ2B proteins. These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histone tails, which is a key step in the regulation of gene transcription. By inhibiting this interaction, GSK2801 modulates gene expression and can induce apoptosis in cancer cells . The molecular targets of GSK2801 include the bromodomains of BAZ2A and BAZ2B, and its pathway involves the disruption of chromatin remodeling and transcriptional regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK2801 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary information held by GlaxoSmithKline. it is known that the synthesis involves the use of acetyl-lysine competitive inhibitors and various organic solvents .

Industrial Production Methods: Industrial production of GSK2801 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: GSK2801 primarily undergoes substitution reactions due to its role as an acetyl-lysine competitive inhibitor. It binds to the bromodomains of BAZ2A and BAZ2B, preventing their interaction with acetylated lysine residues on histone tails .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions involving GSK2801 include organic solvents, acetyl-lysine analogs, and various catalysts to facilitate the coupling reactions .

Major Products Formed: The major product formed from the reactions involving GSK2801 is the inhibition complex with BAZ2A and BAZ2B bromodomains. This complex prevents the bromodomains from interacting with acetylated lysine residues, thereby modulating gene transcription .

properties

IUPAC Name

1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWCPNJRJCNVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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